molecular formula C19H16F2N2O4 B6562128 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide CAS No. 1021216-65-8

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6562128
CAS No.: 1021216-65-8
M. Wt: 374.3 g/mol
InChI Key: DKOGKGYGNALGLB-UHFFFAOYSA-N
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Description

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (hereafter referred to as NFMA) is a synthetically produced compound with a wide range of applications in scientific research. NFMA is a molecule that belongs to the class of compounds known as oxazoles. Oxazoles are a class of heterocyclic compounds that are composed of a five-membered ring structure with two oxygen and three carbon atoms, as well as a nitrogen atom. NFMA is a specific type of oxazole that is used for a variety of purposes in scientific research.

Mechanism of Action

NFMA works by binding to metal ions, proteins, and DNA. When NFMA binds to a metal ion, it forms an adduct that is fluorescent. This allows for the detection of metal ions in aqueous solutions. When NFMA binds to proteins, it forms a complex that is fluorescent. This allows for the detection of proteins in living cells. When NFMA binds to DNA, it forms an adduct that is fluorescent. This allows for the detection of DNA damage in cells.
Biochemical and Physiological Effects
NFMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, such as DNA polymerase and topoisomerase. Additionally, NFMA has been shown to inhibit the growth of several types of cancer cells in vitro. NFMA has also been shown to induce apoptosis in some types of cancer cells.

Advantages and Limitations for Lab Experiments

NFMA has several advantages for lab experiments. It is a relatively inexpensive compound that is easy to synthesize. Additionally, NFMA is a highly fluorescent compound that can be used for a variety of applications in scientific research. However, NFMA has some limitations for lab experiments. It is relatively unstable and it is not soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are a variety of potential future directions for NFMA. One potential direction is to use NFMA as a fluorescent probe for the detection of other molecules, such as proteins and nucleic acids. Additionally, NFMA could be used as a fluorescent tag for tracking the movement of proteins and other molecules in living cells. Another potential direction is to use NFMA as a drug delivery vehicle for targeting specific cells or tissues. Additionally, NFMA could be used to develop new fluorescent probes for the detection of reactive oxygen species. Finally, NFMA could be used to develop new fluorescent probes for the detection of DNA damage.

Synthesis Methods

NFMA can be synthesized through a series of steps. The first step involves the formation of an acyl chloride from a carboxylic acid and thionyl chloride. This is followed by the reaction of the acyl chloride with an amine, which forms an amide. The next step involves the reaction of the amide with a difluorobenzaldehyde to form the desired NFMA. Finally, the product is purified using a variety of techniques such as recrystallization, column chromatography, and distillation.

Scientific Research Applications

NFMA has a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions in aqueous solutions and for the detection of reactive oxygen species (ROS) in living cells. NFMA has also been used as a fluorescent probe for the imaging of proteins in live cells and for the detection of proteases. Additionally, NFMA has been used as a fluorescent dye for the detection of DNA damage and as a fluorescent tag for the detection of proteins in cells.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-25-16-4-2-3-5-17(16)26-11-19(24)22-10-13-9-18(27-23-13)14-7-6-12(20)8-15(14)21/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOGKGYGNALGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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